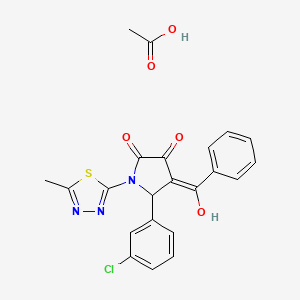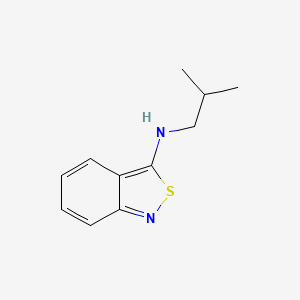![molecular formula C13H11NOS2 B12009914 5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62245-77-6](/img/structure/B12009914.png)
5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features both thiazolidinone and indene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2,3-dihydro-1H-indene-5-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,3-Dihydro-1H-indol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2,3-Dihydro-1H-inden-5-yl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
5-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both indene and thiazolidinone moieties, which contribute to its distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Eigenschaften
CAS-Nummer |
62245-77-6 |
|---|---|
Molekularformel |
C13H11NOS2 |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
5-(2,3-dihydro-1H-inden-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11NOS2/c15-12-11(17-13(16)14-12)7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2,(H,14,15,16) |
InChI-Schlüssel |
ROCIADGTJMKUEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C=C3C(=O)NC(=S)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)

![5-(4-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009852.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12009857.png)


![2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide](/img/structure/B12009874.png)

![Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009892.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12009909.png)
